1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl groups at the desired positions.
Coupling Reactions: The final step involves the coupling of two pyrazole rings through a methylene bridge, facilitated by reagents such as formaldehyde or paraformaldehyde under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized pyrazole derivatives with enhanced biological activities.
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: In the chemical industry, it serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine: This compound has a similar structure but with an isopropyl group instead of an ethyl group, leading to different biological activities.
3-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole: This derivative has a benzimidazole moiety, which imparts unique pharmacological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-15-6-5-10(14-15)7-12-11-8-13-16(4-2)9-11/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
OPCVKJKVNYREGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.